molecular formula C18H18ClN3O3 B2960142 1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-methoxyphenyl)urea CAS No. 887466-25-3

1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-methoxyphenyl)urea

Cat. No. B2960142
CAS RN: 887466-25-3
M. Wt: 359.81
InChI Key: NSHJDYXCWNYGKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a urea derivative, containing a pyrrolidinone ring and phenyl groups. Urea derivatives are known for their wide range of biological activities, and the presence of the pyrrolidinone ring could potentially enhance its biological activity. The phenyl groups, one of which is chlorinated and the other methoxylated, could contribute to the lipophilicity of the compound .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of the appropriate isocyanate with the corresponding amine. For instance, 4-methoxyphenyl isocyanate could react with a suitable amine to form the urea linkage .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the polar urea linkage could enhance its solubility in polar solvents, while the phenyl rings could increase its lipophilicity .

properties

IUPAC Name

1-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-3-(2-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O3/c1-25-16-5-3-2-4-15(16)21-18(24)20-13-10-17(23)22(11-13)14-8-6-12(19)7-9-14/h2-9,13H,10-11H2,1H3,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSHJDYXCWNYGKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-methoxyphenyl)urea

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